N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine
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Description
Compounds with a thiazole ring, such as the one in your molecule, are often found in various pharmaceuticals and biologically active substances . The ethoxypropyl and ethyl groups attached to the thiazole ring could potentially affect the solubility and reactivity of the molecule.
Molecular Structure Analysis
The thiazole ring in your compound is a five-membered ring containing nitrogen and sulfur atoms . The presence of nitrogen and sulfur in the ring can result in interesting chemical properties, such as the ability to act as a base or nucleophile.Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The ethoxypropyl and ethyl groups in your compound could potentially affect the reactivity of the thiazole ring.Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on the specific structure and functional groups present. For example, the ethoxypropyl group could potentially increase the solubility of the compound in organic solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-ethoxypropyl)-4-ethyl-1,3-thiazolidin-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-3-9-8-14-10(12-9)11-6-5-7-13-4-2/h9H,3-8H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWVJJJQXOOGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=NCCCOCC)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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